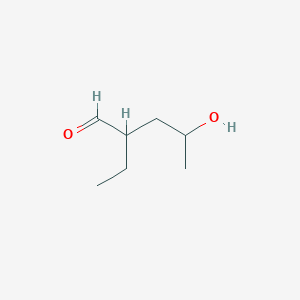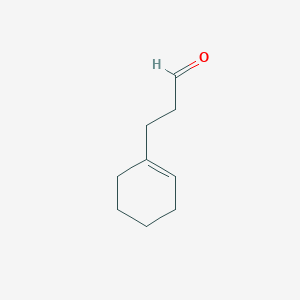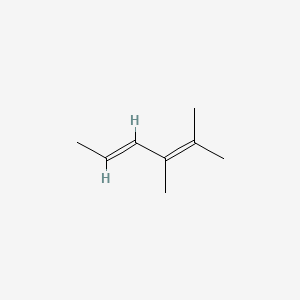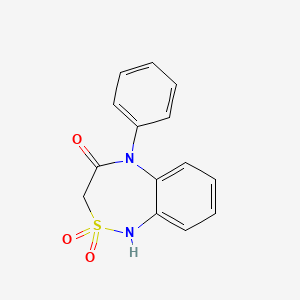
Indium, tris(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium, tris(4-chlorophenyl)- is a chemical compound that belongs to the class of organoindium compounds It is characterized by the presence of three 4-chlorophenyl groups attached to a central indium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(4-chlorophenyl)- typically involves the reaction of indium trichloride with 4-chlorophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
InCl3+3C6H4ClMgBr→In(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of indium, tris(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Indium, tris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of indium.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds with different functional groups.
Applications De Recherche Scientifique
Indium, tris(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it useful in biological studies, including as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which indium, tris(4-chlorophenyl)- exerts its effects varies depending on the application. In catalytic processes, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological systems, it may interact with specific molecular targets, altering cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition processes.
Indium(III) chloride: A common precursor in the synthesis of various organoindium compounds.
Indium(III) oxide: Used in the production of transparent conductive coatings.
Uniqueness: Indium, tris(4-chlorophenyl)- is unique due to the presence of three 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Propriétés
Numéro CAS |
58448-07-0 |
|---|---|
Formule moléculaire |
C18H12Cl3In |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)indigane |
InChI |
InChI=1S/3C6H4Cl.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Clé InChI |
IEQONJNXUGTBTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Cl)[In](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
